1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a 1,2,4-triazole ring attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring with methyl substitutions can be synthesized through a series of reactions starting from simpler hydrocarbons. For instance, the hydrogenation of 3,5-dimethylcyclohexene can yield 3,5-dimethylcyclohexane.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile derivative. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylcyclohexyl)ethan-1-one: This compound shares the cyclohexane ring structure but differs in the functional groups attached.
(3,5-Dimethylcyclohexyl)methanol: Similar in structure but contains a hydroxyl group instead of a triazole ring.
Uniqueness
1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the cyclohexane and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-7-3-8(2)5-9(4-7)14-6-12-10(11)13-14/h6-9H,3-5H2,1-2H3,(H2,11,13) |
InChI Key |
CMBMQWXPFNCEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)N2C=NC(=N2)N)C |
Origin of Product |
United States |
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